4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is an organic compound notable for its potential applications in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of approximately 349.36 g/mol. The compound is recognized for its structural similarity to other piperazine derivatives, which have been studied for various biological activities, including inhibition of soluble epoxide hydrolase, a target for treating inflammation and pain .
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide belongs to the class of piperazine derivatives, which are characterized by a piperazine ring—a six-membered ring containing two nitrogen atoms. This class is known for diverse biological activities, making it a significant area of interest in drug discovery .
The synthesis of 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide can be achieved through several methods, typically involving the reaction of appropriate piperazine derivatives with trifluoromethylated phenyl compounds. Common synthetic routes include:
The synthesis often employs solvents such as dimethylformamide or dichloromethane under controlled temperatures to optimize yield and purity. Reaction conditions such as temperature, time, and catalyst presence significantly influence the outcome .
Key structural data includes:
The compound participates in various chemical reactions typical for amides and piperazines, including:
Reactions are often conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and product purity .
While the specific mechanism of action for 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide remains largely unexplored, it is hypothesized that it may interact with various biological targets similar to other piperazine derivatives. These interactions could involve:
Research indicates that piperazine derivatives can affect neurotransmitter systems and various biochemical pathways, suggesting potential roles in modulating pain and inflammation .
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is primarily used in:
Its structural characteristics make it a candidate for further studies aimed at developing new therapeutic agents based on piperazine chemistry .
The compound is systematically named as 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide according to IUPAC conventions, reflecting its core piperazine ring substituted at the 1-position with a carboxamide group and at the 4-position with a 3-(trifluoromethyl)phenyl moiety. This nomenclature is consistently adopted across major chemical databases, including PubChem (CID: 54308397) [1] and Sigma-Aldrich product listings [3] [7]. The CAS Registry Number 85474-82-4 serves as a unique identifier for this specific isomer, critical for unambiguous chemical tracking [2] [3].
Alternative naming variants observed in commercial catalogs include:
These minor syntactic differences arise from permissible IUPAC interpretations of substituent ordering but refer to the identical molecular structure. Database entries consistently provide the molecular formula C12H14F3N3O (molecular weight: 273.25 g/mol) [1] [2] [3], with SMILES notation O=C(N1CCN(C2=CC=CC(C(F)(F)F)=C2)CC1)N encoding the atomic connectivity [2] [7].
Table 1: Nomenclature and Identifiers Across Databases
Source | Identifier | Name Variant | Molecular Formula |
---|---|---|---|
PubChem [1] | CID 54308397 | 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide | C12H14F3N3O |
BLD Pharm [2] | CAS 85474-82-4 | 4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide | C12H14F3N3O |
Sigma-Aldrich [3] | N/A | 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide | C12H14F3N3O |
Positional isomerism significantly influences the physicochemical and biological properties of piperazine carboxamides. The meta-substituted trifluoromethylphenyl group in 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide contrasts with clinically relevant para-substituted isomers such as N-phenyl-4-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 333768-47-1) [8] [9]. The meta orientation optimizes steric and electronic interactions with biological targets like fatty acid amide hydrolase (FAAH), as evidenced by patent EP2937341A1, where meta-substituted derivatives exhibit enhanced binding to FAAH’s accessory pocket [6].
The trifluoromethyl (-CF3) group is a critical modulator of bioactivity due to its:
Comparative studies indicate that replacing -CF3 with groups like nitro (-NO2) or trifluoromethoxy (-OCF3) alters target selectivity. For instance, -NO2 derivatives show 5-fold higher affinity for dopamine D3 receptors over D2 subtypes due to enhanced hydrogen bonding with serine residues in the orthosteric pocket [10].
Table 2: Impact of Substituent Position on Piperazine Carboxamides
Compound | Substituent Position | Biological Target Affinity | Key Property |
---|---|---|---|
4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide | meta-CF3 | FAAH [6] | Optimized steric bulk for accessory pocket |
4-[4-(Trifluoromethyl)phenyl]piperazine-1-carboxamide | para-CF3 | Dopamine D3 [10] | Enhanced dipole moment for membrane penetration |
N-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | meta-CF3 + thiocarboxamide | Unknown [4] | Increased polar surface area |
The carboxamide functional group (-C(=O)NR2) in 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a hydrogen-bond acceptor that influences pharmacokinetics and target engagement. Replacing the carbonyl oxygen with sulfur yields the thiocarboxamide analogue (N-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide, CID 49852889) [4], which exhibits:
Structurally, thiocarboxamides adopt a more planar configuration due to diminished resonance stabilization (C=S bond order ∼1.5 vs. C=O ∼2.0), potentially affecting π-stacking with aromatic residues in enzyme binding sites. Biological studies of related piperazines reveal that carboxamides preferentially inhibit FAAH, while thiocarboxamides show activity at dopamine receptors [6] [10]. For example, the thiocarboxamide derivative 4-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CID 86057524) demonstrates nanomolar affinity for D3 receptors due to sulfur-mediated hydrophobic interactions with Leu119 in the binding crevice [5] [10].
Table 3: Functional Group Modifications in Piperazine Derivatives
Compound | Functional Group | Key Structural Feature | Pharmacological Relevance |
---|---|---|---|
4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide | -C(=O)NH2 | Strong H-bond acceptor | FAAH inhibition [6] |
N-pyridin-3-yl-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | -C(=S)NH-C5H4N | Increased lipophilicity | Dopamine receptor binding [4] |
4-pyridin-4-yl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | -C(=O)NH-C5H4N | Bidentate H-bond capability | D3>/D2 selectivity [5] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3